N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide
CAS No.: 708285-57-8
Cat. No.: VC7434136
Molecular Formula: C23H31N3O3S
Molecular Weight: 429.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 708285-57-8 |
|---|---|
| Molecular Formula | C23H31N3O3S |
| Molecular Weight | 429.58 |
| IUPAC Name | N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide |
| Standard InChI | InChI=1S/C23H31N3O3S/c1-23(2,3)20-9-11-21(12-10-20)30(28,29)24-17-22(27)26-15-13-25(14-16-26)18-19-7-5-4-6-8-19/h4-12,24H,13-18H2,1-3H3 |
| Standard InChI Key | DGAQVWONZNMJCP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide, reflects its three primary components:
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Piperazine Ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.
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Benzyl Group: A phenylmethyl substituent attached to the piperazine nitrogen.
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Sulfonamide Moiety: A 4-tert-butylbenzenesulfonamide group linked via an oxoethyl spacer.
The tert-butyl group at the para position of the benzene ring enhances steric bulk and hydrophobicity, potentially influencing binding affinity to biological targets . The InChIKey DGAQVWONZNMJCP-UHFFFAOYSA-N and SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCN(CC2)CC3=CC=CC=C3 provide precise structural identifiers.
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves a multi-step process:
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Formation of 4-benzylpiperazine | Piperazine + benzyl chloride, base (e.g., K₂CO₃), solvent (e.g., DMF), 60–80°C |
| 2 | Introduction of oxoethyl group | 4-Benzylpiperazine + ethyl chloroformate, triethylamine, THF, 0–5°C |
| 3 | Sulfonamide formation | Intermediate + 4-tert-butylbenzenesulfonyl chloride, pyridine, room temperature |
Industrial-scale production optimizes yield (>75%) via catalytic methods and purification by recrystallization or column chromatography.
Physicochemical Properties
Key properties derived from analogous compounds and computational predictions include :
| Property | Value |
|---|---|
| Molecular Weight | 429.58 g/mol |
| Density | ~1.15 g/cm³ |
| Melting Point | 136–138°C (predicted) |
| Solubility | Low in water; soluble in DMSO, chloroform |
| logP | ~3.2 (indicative of moderate lipophilicity) |
The tert-butyl group contributes to low water solubility, necessitating organic solvents for experimental handling .
Mechanism of Action and Biological Activity
Target Interactions
The compound’s bioactivity stems from interactions with enzymes or receptors via:
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Hydrophobic interactions from the tert-butyl and benzyl groups.
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Hydrogen bonding via the sulfonamide and carbonyl oxygen atoms .
Similar piperazine-sulfonamide hybrids exhibit dopamine receptor antagonism and anti-inflammatory effects by inhibiting cytokine release . For example, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-nitrobenzenesulfonamide (PubChem CID: 2896457) shows affinity for serotonin receptors .
Applications in Research
Medicinal Chemistry
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Lead Optimization: The compound serves as a scaffold for modifying pharmacokinetic properties. For instance, substituting the tert-butyl group with halogens (e.g., chlorine in PubChem CID: 3291587) enhances metabolic stability .
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Neuropharmacology: Piperazine derivatives are explored for treating CNS disorders due to their blood-brain barrier permeability .
Industrial Use
As an intermediate in synthesizing complex molecules, its production employs flow chemistry to reduce reaction times and waste.
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